molecular formula C11H16ClFN2O2S B2775245 2-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride CAS No. 1233955-52-6

2-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Cat. No.: B2775245
CAS No.: 1233955-52-6
M. Wt: 294.77
InChI Key: LVSFDHUINJCMOH-UHFFFAOYSA-N
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Description

2-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C11H16ClFN2O2S. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorine atom and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, piperidinones, and coupled aromatic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and the sulfonamide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is unique due to the presence of the fluorine atom, which enhances its binding affinity and selectivity for certain biological targets. This makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2-fluoro-N-piperidin-4-ylbenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2S.ClH/c12-10-3-1-2-4-11(10)17(15,16)14-9-5-7-13-8-6-9;/h1-4,9,13-14H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSFDHUINJCMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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